beta-Alanyl-CoA
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Overview
Description
Beta-aminopropionyl-CoA is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. This compound is involved in the metabolism of fatty acids and amino acids, making it essential for energy production and cellular function. Its structure includes a beta-amino group attached to a propionyl group, which is further linked to coenzyme A.
Scientific Research Applications
Beta-aminopropionyl-CoA has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound to study coenzyme A derivatives.
Biology: It plays a role in metabolic studies, particularly in understanding the metabolism of fatty acids and amino acids.
Medicine: It is investigated for its potential therapeutic applications in metabolic disorders and as a biomarker for certain diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanyl-CoA typically involves the reaction of beta-alanine with propionyl chloride in the presence of a base to form beta-aminopropionyl chloride. This intermediate is then reacted with coenzyme A under mild conditions to yield this compound. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through fermentation processes, where the necessary enzymes are overexpressed to catalyze the formation of this compound from precursor molecules.
Chemical Reactions Analysis
Types of Reactions
Beta-aminopropionyl-CoA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form beta-Alanyl-CoA sulfoxide.
Reduction: It can be reduced to form this compound sulfide.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include this compound sulfoxide, this compound sulfide, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Mechanism of Action
The mechanism of action of beta-Alanyl-CoA involves its role as a coenzyme in various enzymatic reactions. It acts as an acyl carrier, facilitating the transfer of acyl groups in metabolic pathways. The molecular targets include enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase, which are involved in the metabolism of propionyl-CoA. The pathways include the citric acid cycle and the methylcitrate cycle, where this compound is converted into other metabolites.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to beta-Alanyl-CoA include:
Propionyl-CoA: A coenzyme A derivative involved in the metabolism of odd-chain fatty acids and certain amino acids.
Acetyl-CoA: Another coenzyme A derivative that plays a central role in energy production and biosynthetic processes.
Succinyl-CoA: Involved in the citric acid cycle and the synthesis of heme.
Uniqueness
Beta-aminopropionyl-CoA is unique due to the presence of the beta-amino group, which imparts distinct chemical properties and reactivity compared to other coenzyme A derivatives. This uniqueness makes it valuable for specific biochemical studies and potential therapeutic applications.
Properties
Molecular Formula |
C24H41N8O17P3S |
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Molecular Weight |
838.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-aminopropanethioate |
InChI |
InChI=1S/C24H41N8O17P3S/c1-24(2,19(36)22(37)28-6-4-14(33)27-7-8-53-15(34)3-5-25)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)32-12-31-16-20(26)29-11-30-21(16)32/h11-13,17-19,23,35-36H,3-10,25H2,1-2H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1 |
InChI Key |
RUWSXZUPLIXLGD-IEXPHMLFSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCN)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCN)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCN)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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